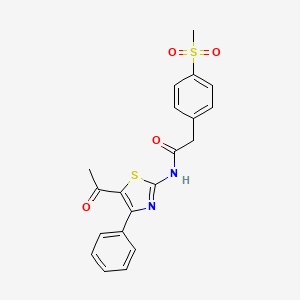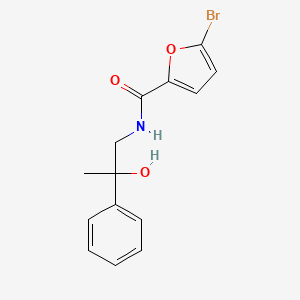
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound with the molecular formula C12H18N2O3S It features a piperidine ring, a pyridine ring, and an ethylsulfonyl group
Aplicaciones Científicas De Investigación
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Direcciones Futuras
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Future directions may include the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mecanismo De Acción
Target of Action
It’s worth noting that piperidine derivatives have been found to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used in the design of drugs due to their importance as synthetic fragments .
Mode of Action
Piperidine derivatives have been reported to interact with various biological targets, leading to different therapeutic effects .
Biochemical Pathways
It’s known that piperidine derivatives can influence a variety of biochemical pathways depending on their specific structures and targets .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, which can lead to various therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride.
Coupling with Pyridine: The final step involves coupling the piperidine derivative with a pyridine ring, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperidin-1-yl)pyridine: Lacks the ethylsulfonyl group but shares the piperidine and pyridine rings.
4-(Methylsulfonyl)pyridine: Contains a sulfonyl group but lacks the piperidine ring.
Uniqueness
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine is unique due to the presence of both the ethylsulfonyl group and the piperidine ring, which can confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be possible with similar compounds.
Propiedades
IUPAC Name |
4-(1-ethylsulfonylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-18(15,16)14-9-5-12(6-10-14)17-11-3-7-13-8-4-11/h3-4,7-8,12H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVBVNKTFGFNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2882065.png)
![1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882066.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2882067.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2882070.png)
![5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2882072.png)
![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2882073.png)
![2-({1-[(4-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B2882075.png)

![3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2882077.png)
![1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2882080.png)

